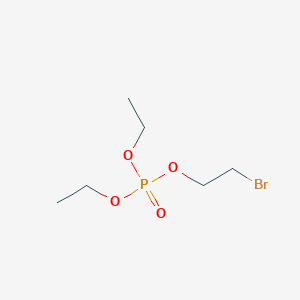

2-Bromoethyl diethyl phosphate

Description

2-Bromoethyl diethyl phosphate (CAS: 5324-30-1), also known as diethyl 2-bromoethylphosphonate, is an organophosphorus compound with the molecular formula C₄H₁₀BrO₃P and a molecular weight of 245.05 g/mol . It is a solid at room temperature with a purity of 97% and is primarily used as a synthetic intermediate in organic chemistry. Its structure features a bromoethyl group (-CH₂CH₂Br) attached to a diethyl phosphate backbone, which confers reactivity suitable for nucleophilic substitution or elimination reactions .

Properties

Molecular Formula |

C6H14BrO4P |

|---|---|

Molecular Weight |

261.05 g/mol |

IUPAC Name |

2-bromoethyl diethyl phosphate |

InChI |

InChI=1S/C6H14BrO4P/c1-3-9-12(8,10-4-2)11-6-5-7/h3-6H2,1-2H3 |

InChI Key |

YCQVNMKLANFADW-UHFFFAOYSA-N |

Canonical SMILES |

CCOP(=O)(OCC)OCCBr |

Origin of Product |

United States |

Scientific Research Applications

Chemistry

In organic synthesis, 2-bromoethyl diethyl phosphate serves as a versatile reagent. It is utilized in the preparation of phosphonate esters and phosphonic acids. Its reactivity allows for various substitution reactions where the bromine atom can be replaced by other nucleophiles such as amines or thiols, leading to a range of derivatives useful in further chemical applications.

Biology

Biologically Active Molecules : The compound has been explored for its role in synthesizing biologically active molecules, including enzyme inhibitors. Its ability to mimic phosphate esters enables it to interfere with metabolic pathways in target organisms, making it a candidate for therapeutic agents .

Pesticidal Properties : Research indicates that derivatives of this compound exhibit significant pesticidal activity. They have been shown to effectively target various insect pests, demonstrating potential use in agricultural applications.

Medical Applications

In medicinal chemistry, this compound is investigated for its potential as a prodrug or enzyme inhibitor. Its structure allows it to participate in biochemical pathways that may lead to therapeutic effects against specific diseases. Studies have suggested that compounds derived from this compound can inhibit key enzymes involved in disease progression .

Industrial Applications

The compound is also used in industrial settings for producing flame retardants and plasticizers. Its unique chemical properties make it suitable for enhancing the performance characteristics of materials used in various applications.

Case Study 1: Agricultural Application

A controlled study evaluated the effectiveness of this compound as an insecticide on crops infested with specific pests. Results indicated a significant reduction in pest populations within two weeks of application, demonstrating its efficacy and potential role in integrated pest management strategies.

Case Study 2: Toxicological Assessment

A long-term study assessed the chronic exposure effects of this compound on laboratory animals. Findings revealed physiological changes such as increased kidney weights at higher concentrations, underscoring the importance of regulatory considerations when using this compound in agricultural settings .

Summary of Biological Activities

| Activity Type | Observations |

|---|---|

| Pesticidal | Effective against various insect pests |

| Toxicity | Moderate toxicity (LD50 values: ~2800-3000 mg/kg) |

| Genotoxicity | Potential mutagenic effects observed |

| Mechanism | Inhibition of metabolic pathways |

Comparison with Similar Compounds

Triethyl Phosphate (TEP)

- Molecular Formula : C₆H₁₅O₄P

- Molecular Weight : 182.15 g/mol

- Key Differences :

- TEP lacks a bromoethyl group, instead having three ethoxy groups.

- In LC-MS/MS analysis, TEP exhibits a parent ion at m/z 183, with fragments at m/z 155, 127, and 99, indicating sequential loss of ethoxy groups .

- TEP is widely used as a plasticizer and flame retardant, whereas this compound serves as a reactive intermediate .

Diethyl Fluorophosphate (DEFP)

- Molecular Formula : C₄H₁₀FO₃P

- Molecular Weight : 156.10 g/mol

- Key Differences :

- DEFP substitutes the bromine atom with fluorine, reducing molecular weight and altering reactivity.

- DEFP fragments at m/z 129 and 101 in LC-MS/MS, reflecting fluorine’s electronegativity and stability .

- DEFP is a neurotoxic agent simulant, whereas the bromine in this compound facilitates alkylation reactions .

Tris(2-Bromoethyl) Phosphate

- Molecular Formula : C₆H₁₂Br₃O₄P

- Molecular Weight : 418.88 g/mol

- Key Differences: Contains three bromoethyl groups, increasing bromine content (57.2% by mass) and toxicity. Exhibits mutagenic activity at 300 nmol in Ames tests, highlighting its higher hazard profile compared to this compound .

2-Bromoethyl Phosphorodichloridate

- Molecular Formula : C₂H₄BrCl₂O₂P

- Molecular Weight : 241.84 g/mol

- Key Differences: Features two chlorine atoms on the phosphorus center, increasing electrophilicity. Synthesized via reaction of phosphorus oxychloride (POCl₃) with 2-bromoethanol, yielding a colorless liquid . Reacts readily with nucleophiles (e.g., amines, alcohols), making it a versatile intermediate for phosphorylated compounds .

Diethyl Chlorophosphate (DECP)

- Molecular Formula : C₄H₁₀ClO₃P

- Molecular Weight : 172.55 g/mol

- Key Differences :

- Chlorine replaces bromine, reducing molecular weight and altering degradation pathways.

- Under photocatalytic conditions on TiO₂, DECP degrades into DEHP (diethyl hydroxyphosphonate), TEPP (tetraethyl pyrophosphate), and CO₂, whereas brominated analogs may exhibit slower degradation due to bromine’s lower electronegativity .

Data Tables

Table 1. Physicochemical Properties

Table 2. Reactivity and Stability

Key Research Findings

Synthetic Utility :

- This compound is synthesized via refluxing triethyl phosphite with 1,2-dibromoethane, yielding a product purified by distillation . This method contrasts with the POCl₃-based synthesis of 2-bromoethyl phosphorodichloridate .

- The bromoethyl group in this compound facilitates elimination reactions to form diethyl vinyl phosphonate, a precursor for polymers and ligands .

Degradation Pathways: DECP undergoes rapid photocatalytic degradation on TiO₂, producing inorganic species (CO₂, HCl), whereas brominated analogs likely persist longer due to weaker P-Br bonds .

Toxicity: Tris(2-bromoethyl) phosphate exhibits mutagenicity at nanomolar concentrations, underscoring the hazard of polybrominated organophosphates . In contrast, this compound’s toxicity profile remains less characterized.

Preparation Methods

Direct Phosphorylation of 2-Bromoethanol with Diethyl Chlorophosphate

The most straightforward method involves reacting 2-bromoethanol with diethyl chlorophosphate (ClPO(OEt)₂) in the presence of a base such as pyridine . This reaction proceeds via nucleophilic substitution, where the hydroxyl group of 2-bromoethanol displaces the chloride atom in diethyl chlorophosphate.

Reaction Conditions:

-

Solvent: Anhydrous dichloromethane or tetrahydrofuran (THF)

-

Temperature: 0–25°C

-

Base: Pyridine (2 equivalents) to neutralize HCl byproduct .

Mechanistic Insights:

The base abstracts a proton from 2-bromoethanol, generating a nucleophilic alkoxide ion. This ion attacks the electrophilic phosphorus center in diethyl chlorophosphate, leading to the formation of the phosphate ester and HCl . The reaction typically achieves yields of 85–93% after purification by column chromatography .

Example Procedure:

-

Dissolve 2-bromoethanol (20 mmol) and pyridine (40 mmol) in dry dichloromethane (25 mL).

-

Cool the mixture to 0°C and add diethyl chlorophosphate (20 mmol) dropwise.

-

Stir at room temperature for 24 hours.

-

Wash the organic layer with 1 N HCl and saturated NaHCO₃, dry over MgSO₄, and concentrate.

-

Purify via column chromatography (ethyl acetate/pentane, 1:1) .

Two-Step Synthesis via Intermediate Phosphoramidates

An alternative route involves synthesizing a phosphoramidate intermediate, which is subsequently brominated. This method, adapted from phosphoramidate chemistry, uses hexamethyltriaminodibromophosphorane ((Me₂N)₃PBr₂) as a brominating agent .

Step 1: Formation of Diethyl Phosphoramidate

Diethyl hydrogen phosphate reacts with an amine (e.g., aniline) in the presence of (Me₂N)₃PBr₂ to form a phosphoramidate :

Step 2: Bromination of the Intermediate

The phosphoramidate undergoes bromination with 2-bromoethanol under basic conditions:

Advantages:

Industrial-Scale Production Using Continuous Flow Reactors

Patent literature describes a continuous flow process for large-scale synthesis, optimizing yield and purity .

Key Features:

-

Reactants: Phosphorus trichloride (PCl₃) and ethanol are pre-mixed with triethyl phosphite or diethyl phosphite (3–6 wt%) .

-

Reaction Setup:

Workflow:

-

Degassing Column: Separates volatile HCl and ethyl chloride from the product mixture.

-

Thin-Film Evaporator: Purifies diethyl phosphite at 3,500–4,500 Pa and 105–115°C .

-

Final Bromination: 2-Bromoethanol is introduced in a secondary reactor to yield this compound.

Yield: >90% with 97% purity after distillation .

Microwave-Assisted Synthesis

Emerging methods leverage microwave irradiation to accelerate reaction kinetics. This approach reduces reaction times from 24 hours to 30–60 minutes.

Procedure:

-

Combine 2-bromoethanol (1.42 mL, 20 mmol), diethyl chlorophosphate (20 mmol), and pyridine (3.23 mL) in a microwave vial.

-

Irradiate at 100°C for 30 minutes.

Benefits:

-

Energy efficiency and reduced side reactions.

Comparative Analysis of Methods

| Method | Yield | Purity | Reaction Time | Scalability |

|---|---|---|---|---|

| Direct Phosphorylation | 85–93% | >95% | 24 h | Lab-scale |

| Phosphoramidate Route | 59–91% | 90–95% | 48 h | Pilot-scale |

| Continuous Flow | >90% | 97% | 4 h | Industrial |

| Microwave-Assisted | 88–90% | 94% | 0.5 h | Lab-scale |

Key Observations:

-

The continuous flow method is optimal for industrial production due to its high throughput and purity .

-

Microwave-assisted synthesis offers rapid results but requires specialized equipment .

Challenges and Optimization Strategies

Common Issues:

-

Anhydride Formation: Occurs when excess diethyl chlorophosphate reacts with itself. Mitigated by using stoichiometric reagents and low temperatures .

-

Purification Difficulties: Column chromatography is essential to separate the product from unreacted 2-bromoethanol and phosphoric acid byproducts .

Optimization Tips:

Q & A

Q. What mechanistic insights explain the flame-retardant efficacy of phosphate esters like this compound in polymer composites?

- Methodological Answer : The compound acts via (1) gas-phase radical quenching (PO· radicals inhibit combustion chain reactions) and (2) condensed-phase char formation . TGA data show increased residual char (>20% at 600°C) in PVC blends, while cone calorimetry demonstrates reduced peak heat release rate (pHRR) by 30–40% and delayed time-to-ignition (TTI) due to phosphoric acid layer formation . Contradictions in smoke suppression data (e.g., varying TSR values) may arise from differences in polymer matrix composition or testing protocols .

Q. How can computational modeling predict the thermal degradation behavior of this compound in complex formulations?

- Methodological Answer : Molecular dynamics (MD) simulations paired with DFT calculations model bond dissociation energies (BDEs) for P-O and C-Br bonds, predicting decomposition pathways (e.g., β-elimination of HBr). Experimental validation via Py-GC/MS identifies volatile degradation products (e.g., diethyl phosphate and ethylene), aligning with simulated fragmentation patterns .

Data Contradiction Analysis

Q. Why do studies report conflicting results on the thermal stability of phosphate esters in polymer blends?

- Critical Analysis : Discrepancies arise from (1) polymer-phosphorus interactions (e.g., PVC’s inherent chlorine content synergizes with phosphate groups, unlike polyolefins) and (2) additive dispersion homogeneity . For instance, poor dispersion in LDPE may reduce char formation efficiency, while optimized melt-blending in PVC enhances flame retardancy . Standardizing testing parameters (e.g., ISO 5660 for cone calorimetry) minimizes variability.

Experimental Design Considerations

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (LD50 dermal: 200 mg/kg in rats) .

- Ventilation : Use fume hoods to avoid inhalation of brominated vapors.

- Waste Disposal : Collect halogenated waste separately for incineration to prevent environmental release of HBr .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.